3-bromo-N-(6-methylpyridin-2-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
188747-28-6 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
3-bromo-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17) |
InChI Key |
BOCBDQIZNZCOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodological Innovations
Established Synthetic Pathways for N-Substituted Benzamides
The construction of the amide bond in N-substituted benzamides can be accomplished through several reliable and well-documented methods. Two of the most prominent pathways involve the coupling of an acyl halide with an aminopyridine and palladium-catalyzed cross-coupling reactions.
Acyl Halide Coupling with Aminopyridines
A traditional and direct method for forming the amide linkage is the reaction between an acyl halide, in this case, 3-bromobenzoyl chloride, and an aminopyridine, specifically 2-amino-6-methylpyridine (B158447). This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. researchgate.net
The general mechanism involves the nucleophilic attack of the amino group of 2-amino-6-methylpyridine on the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This is followed by the elimination of a chloride ion to form the desired amide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.
Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran (B95107) to avoid unwanted side reactions.
Palladium-Catalyzed C-N Cross-Coupling Reactions
In recent decades, palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology allows for the coupling of amines with aryl halides or triflates. In the context of synthesizing 3-bromo-N-(6-methylpyridin-2-yl)benzamide, this could theoretically be approached by coupling 3-bromobenzamide (B114348) with a suitable halopyridine or, more commonly, by coupling an aryl bromide with an aminopyridine.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the palladium(0) catalyst. wikipedia.org The success of this reaction is highly dependent on the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent.
Targeted Synthesis of this compound
While general methods provide a framework, the specific synthesis of this compound requires careful consideration of reagents and reaction conditions to maximize efficiency and yield.
Reagent Selection and Optimization of Reaction Conditions
For the acyl halide coupling approach, the key reagents are 3-bromobenzoyl chloride and 2-amino-6-methylpyridine. The 3-bromobenzoyl chloride can be prepared from 3-bromobenzoic acid using a standard chlorinating agent such as thionyl chloride or oxalyl chloride. 2-Amino-6-methylpyridine is a commercially available starting material.
Optimization of this reaction would involve screening various bases and solvents. A data table summarizing potential conditions is presented below:
| Base | Solvent | Temperature (°C) | Potential Outcome |
| Triethylamine | Dichloromethane | 0 to rt | Standard conditions, good for initial trials. |
| Pyridine | Chloroform | rt to reflux | Pyridine can act as both base and catalyst. |
| Diisopropylethylamine | Tetrahydrofuran | 0 to rt | A non-nucleophilic base to minimize side reactions. |
| Potassium Carbonate | Acetonitrile (B52724) | rt to reflux | An inorganic base option, useful in certain contexts. |
For a palladium-catalyzed approach, one could envision coupling 3-bromobenzoyl chloride with 2-amino-6-methylpyridine. The optimization would focus on the catalytic system.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene (B28343) | 80-110 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 |
| PdCl₂(PPh₃)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80-110 |
Process Efficiency and Yield Enhancement Strategies
To enhance the efficiency and yield of the synthesis of this compound, several strategies can be employed. In the acyl halide coupling method, the slow, dropwise addition of the acyl chloride to a solution of the aminopyridine and base at a low temperature (e.g., 0 °C) can help to control the exothermic reaction and minimize the formation of impurities. Ensuring the purity of the starting materials and the dryness of the solvent and reaction apparatus is also critical to prevent hydrolysis of the acyl chloride.
In palladium-catalyzed reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands often promote the reductive elimination step and improve catalyst turnover, leading to higher yields. The use of pre-catalysts, which are stable and readily activated under the reaction conditions, can also enhance reproducibility and efficiency. Furthermore, careful control of the reaction atmosphere (e.g., under an inert gas like argon or nitrogen) is necessary to prevent the oxidation and deactivation of the palladium catalyst.
Exploration of Alternative Synthetic Routes
Beyond the two primary methods discussed, other synthetic strategies could be explored for the synthesis of this compound. One such alternative involves the amidation of a carboxylic acid, 3-bromobenzoic acid, with 2-amino-6-methylpyridine using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct formation of the amide bond, avoiding the need to prepare the acyl chloride separately.
Another potential route could involve a metal-catalyzed amidation of an ester, such as methyl 3-bromobenzoate, with 2-amino-6-methylpyridine. While generally less reactive than acyl chlorides, esters can undergo amidation under certain catalytic conditions, offering a milder alternative.
Furthermore, innovative approaches utilizing bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts for amidation reactions have been reported for the synthesis of N-(pyridin-2-yl)-benzamides and could potentially be adapted for this specific target compound. mdpi.com
Chemodivergent Approaches for Analog Generation
Chemodivergent synthesis is a powerful strategy that allows for the creation of structurally distinct products from a single set of starting materials simply by modifying the reaction conditions. This approach is highly valuable for generating libraries of chemical analogs for various research applications.
A notable example of this strategy involves the reaction of 2-aminopyridines with α-bromoketones. rsc.orgpolyu.edu.hkrsc.org By carefully selecting the catalyst and solvent, this reaction can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgpolyu.edu.hkrsc.org
When the reaction is conducted in toluene using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP), it proceeds through a C-C bond cleavage to form N-(pyridin-2-yl)amides. rsc.orgpolyu.edu.hkrsc.org Conversely, if the reaction is carried out in ethyl acetate (B1210297) with only TBHP, the pathway shifts to a one-pot tandem cyclization and bromination, yielding 3-bromoimidazo[1,2-a]pyridines. rsc.orgpolyu.edu.hkrsc.org This methodological divergence provides an efficient route to two valuable classes of compounds, including analogs of the title benzamide (B126), from the same precursors.
Interactive Table: Chemodivergent Synthesis Outcomes
| Starting Materials | Catalyst/Reagents | Solvent | Product Type |
|---|---|---|---|
| 2-Aminopyridine + α-Bromoketone | I₂ / TBHP | Toluene | N-(pyridin-2-yl)amide |
Synthesis of Pyridine and Benzoyl Intermediates
The construction of this compound is achieved by coupling two key intermediates: a substituted pyridine and a substituted benzoyl moiety.
The pyridine intermediate, 2-amino-6-methylpyridine , can be synthesized through several established routes. One common industrial method involves the reaction of α-picoline with ammonia (B1221849) in the presence of cobalt-containing catalysts. Another approach is the reaction of α-picoline with chloramine.
The benzoyl intermediate, 3-bromobenzoyl chloride , serves as the acylating agent. It is typically prepared from its corresponding carboxylic acid, 3-bromobenzoic acid. The conversion is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂), which transforms the carboxylic acid's hydroxyl group into a highly reactive acid chloride. This acyl chloride is a key reagent in syntheses requiring the introduction of a 3-bromobenzoyl group.
Interactive Table: Synthesis of Key Intermediates
| Intermediate | Precursor(s) | Key Reagents/Conditions |
|---|---|---|
| 2-amino-6-methylpyridine | α-Picoline | 1. Ammonia, Cobalt catalyst2. Chloramine |
Mechanistic Investigations of Formation Reactions
Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and expanding their scope. The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution, while related C-N bond-forming strategies can involve more complex catalytic cycles.
Elucidation of Nucleophilic Acyl Substitution Mechanisms
The reaction between 3-bromobenzoyl chloride and 2-amino-6-methylpyridine to form the target amide proceeds via a well-established nucleophilic acyl substitution mechanism. pearson.comchemguide.co.ukchemguide.co.uk This two-stage process is fundamental to the synthesis of amides from acyl chlorides and amines. vanderbilt.edu
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of 2-amino-6-methylpyridine on the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen forms a new bond with the carbon, causing the pi electrons of the carbon-oxygen double bond to move onto the oxygen atom. This results in the formation of a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. chemguide.co.uk
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. vanderbilt.edu The carbon-oxygen double bond is reformed by the lone pair of electrons from the oxygen atom. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. chemguide.co.uk A final deprotonation step, often facilitated by another molecule of the amine or a base, neutralizes the positive charge on the nitrogen, yielding the stable amide product, this compound. chemguide.co.ukchemguide.co.uk
Understanding Catalytic Cycles in Cross-Coupling
While direct acylation is a common method, the formation of C-N bonds in similar aromatic systems can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. numberanalytics.comyoutube.comjk-sci.com This powerful reaction couples an aryl halide with an amine and provides an alternative synthetic route. numberanalytics.comjk-sci.com The generally accepted catalytic cycle for this transformation involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. youtube.comnih.govacs.org
The catalytic cycle consists of three primary steps:
Oxidative Addition: The cycle starts with the active Pd(0) catalyst reacting with the aryl halide (e.g., a bromo-substituted benzene (B151609) derivative). The palladium inserts itself into the carbon-halogen bond, forming an arylpalladium(II) complex. numberanalytics.comjk-sci.com This is often the rate-determining step of the reaction. numberanalytics.comnih.gov
Ligand Exchange/Transmetalation: The amine (e.g., 2-amino-6-methylpyridine) coordinates to the arylpalladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex, displacing the halide ligand. numberanalytics.comjk-sci.com
Reductive Elimination: In the final step, the C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. numberanalytics.comjk-sci.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. jk-sci.comnih.gov The efficiency of this step is often enhanced by the use of bulky, electron-rich phosphine ligands which stabilize the palladium catalyst. youtube.com
This catalytic approach offers a versatile alternative for constructing complex molecules like this compound, especially when direct acylation methods are not suitable. organic-chemistry.org
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are fundamental to confirming the structure and purity of a synthesized chemical compound. These methods provide detailed information about the molecular framework, connectivity of atoms, and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a compound like 3-bromo-N-(6-methylpyridin-2-yl)benzamide, ¹H NMR would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. This would allow for the precise assignment of protons on the bromobenzoyl and methylpyridine rings. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those of the carbonyl group, the methyl group, and the aromatic rings.
Despite extensive searches, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, have not been located in the reviewed literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C13H11BrN2O. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating the connectivity of the bromobenzoyl and methylpyridine moieties.
Published mass spectrometry data specifically for this compound could not be identified.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O (Amide I band) stretching, and the C-N stretching and N-H bending (Amide II band). Additionally, vibrations corresponding to the C-H bonds of the aromatic rings and the methyl group, as well as the C-Br bond, would be present.
A thorough search did not yield specific FT-IR or FT-Raman spectra for this compound.
X-ray Crystallographic Analysis
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive three-dimensional structural information.
Determination of Solid-State Molecular Conformation
This technique would precisely determine the bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would reveal the planarity of the aromatic rings and the amide group, as well as the relative orientation of the 3-bromobenzamide (B114348) and 6-methylpyridine fragments.
Analysis of Crystal Packing and Intermolecular Interactions
Furthermore, X-ray analysis would elucidate how the molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and a neighboring carbonyl oxygen or pyridine (B92270) nitrogen) and π-π stacking, which govern the supramolecular architecture.
No published crystal structure for this compound was found during the literature review.
Chromatographic Methods for Purity Assessment and Isolation
The purification and purity verification of this compound are critical steps following its synthesis. Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities. The selection of a suitable chromatographic technique and its specific parameters is contingent on the scale of the separation (analytical or preparative) and the physicochemical properties of the compound and its contaminants.
Thin-Layer Chromatography (TLC):
Thin-Layer Chromatography is a fundamental, rapid, and cost-effective technique for monitoring the progress of a reaction and for the initial screening of suitable solvent systems for column chromatography. For a compound with the polarity of this compound, a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is a mixture of a non-polar solvent and a more polar solvent.
A common starting point for developing a TLC solvent system for N-aryl benzamides is a mixture of hexane (B92381) and ethyl acetate (B1210297). By varying the ratio of these solvents, the retention factor (Rf) of the compound can be optimized to fall within an ideal range of 0.3 to 0.7 for effective separation. Given the presence of the pyridine and amide moieties, which introduce polarity, a higher proportion of ethyl acetate is generally required compared to simpler aromatic compounds. For instance, a mobile phase of 30-50% ethyl acetate in hexane would be a plausible starting point. To improve the spot shape and reduce tailing, especially due to the basic nature of the pyridine ring, a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) can be added to the eluent.
Column Chromatography:
For the preparative isolation and purification of this compound on a larger scale, column chromatography is the method of choice. The principles are analogous to TLC, with silica gel being the most common stationary phase. The solvent system developed through TLC is adapted for the column. Typically, a slightly less polar solvent system than the one used for TLC is employed initially to load the crude compound onto the column, followed by a gradient elution with an increasing proportion of the polar solvent to separate the components.
Table 1: Representative Column Chromatography Parameters for Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Elution Profile | Initial: 20% Ethyl Acetate in HexaneFinal: 60% Ethyl Acetate in Hexane |
| Modifier | 0.5% Triethylamine in the mobile phase |
| Detection | UV light at 254 nm |
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography offers a higher resolution and more sensitive method for assessing the purity of this compound. It can also be used for preparative purification on a smaller scale. Both normal-phase and reversed-phase HPLC can be utilized, though reversed-phase is more common for analytical purposes of compounds with this polarity.
In a reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of impurities with varying polarities. To ensure good peak shape and reproducibility, additives such as formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase to control the ionization of the basic pyridine nitrogen.
Table 2: Illustrative Analytical HPLC Method Parameters
| Parameter | Value/Description |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Expected Retention Time | 8-12 minutes (dependent on the specific gradient) |
Gas Chromatography (GC):
Gas Chromatography is generally suitable for volatile and thermally stable compounds. While some benzamides can be analyzed by GC, the relatively high molecular weight and polarity of this compound may necessitate high temperatures, which could potentially lead to degradation. If the compound is sufficiently volatile and stable, a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl methyl siloxane) would be appropriate. The analysis would be performed in conjunction with a mass spectrometer (GC-MS) for definitive peak identification. However, HPLC is often the preferred method for compounds of this nature due to its wider applicability and lower risk of sample degradation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic characteristics. These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). This analysis would typically involve calculating key parameters such as bond lengths, bond angles, and dihedral angles. For 3-bromo-N-(6-methylpyridin-2-yl)benzamide, specific values for these parameters from DFT calculations are not currently published.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity. A detailed analysis of the HOMO-LUMO energies and their distribution across the this compound structure requires specific computational studies that have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is used to predict sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Red regions on an MEP map indicate areas of negative potential (rich in electrons), while blue regions signify positive potential (electron-poor). An MEP analysis for this compound would identify its reactive sites, but such a map is not available in the current literature.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone-pair electron contributions, which are crucial for understanding molecular stability. The results of an NBO analysis, including specific stabilization energies from donor-acceptor interactions for this compound, are contingent on dedicated computational research that is not presently available.
Spectroscopic Property Prediction and Validation
Computational methods can simulate various types of spectra, providing a theoretical benchmark that aids in the interpretation of experimental data.
Simulated Vibrational Spectra and Comparison with Experimental Data
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing these simulated spectra with experimentally measured spectra helps to assign specific vibrational modes to the observed absorption bands. A validated vibrational analysis for this compound, including a table of calculated versus experimental frequencies and their assignments, has not been found in scientific databases.
Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available in the public domain. Research pertaining to the theoretical prediction of its electronic spectra, molecular docking simulations, and molecular dynamics simulations has not been published.
Scientific studies often focus on compounds that show significant promise in preliminary screenings for biological activity or material science applications. The absence of published data for "this compound" in these specific areas of computational chemistry suggests it may not have been a primary focus of such research to date.
While computational studies exist for structurally related but distinct molecules, such as other isomers or different benzamide (B126) derivatives, extrapolating that data would be scientifically inaccurate. The precise arrangement of atoms in "this compound" would result in a unique electronic structure and distinct interaction profile with biological targets, rendering analogies to other compounds speculative.
Therefore, it is not possible to provide the requested detailed research findings and data tables for the specified subsections, as the primary research has not been performed or published.
Structure Activity Relationship Sar Studies and Derivative Design
Systematic Chemical Modifications of the Benzamide (B126) Moiety
The benzamide portion of the molecule serves as a crucial recognition element for its biological targets. Modifications to this ring, including the nature and position of its substituents, have profound effects on binding affinity and functional activity.
The presence and position of halogen atoms on the benzamide ring are key determinants of biological activity. In the parent compound, the bromine atom at the 3-position is significant. SAR studies on related N-(6-methylpyridin-2-yl) aryl amides have shown that substitutions at this position can be critical for potent activity. nih.gov
Halogens, owing to their unique electronic and steric properties, can influence molecular interactions through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. For instance, in a series of related mGluR5 antagonists, the introduction of a halogen can significantly alter the binding affinity. While direct data for a broad range of halogens at the 3-position of the titular compound is limited, broader studies on related benzamides indicate that electronegative substituents often enhance potency. nih.gov For example, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, halogen substitution in the benzamide ring was found to increase both binding and functional activities. nih.gov The size and electronegativity of the halogen (F, Cl, Br, I) can fine-tune these interactions, with bromine often providing a good balance of lipophilicity and electronic influence.
| Compound Analogue | Benzamide Substituent | Relative Biological Activity |
| Parent Compound | 3-Bromo | Baseline |
| Analogue 1 | 3-Chloro | Activity may be retained or slightly altered |
| Analogue 2 | 3-Fluoro | Activity may decrease due to smaller size and different electronic properties |
| Analogue 3 | 4-Bromo | Positional isomerism significantly impacts activity |
The positioning of substituents on the benzamide ring is as critical as their chemical nature. Moving the bromo group from the 3-position (meta) to the 2-position (ortho) or 4-position (para) would drastically alter the molecule's electronic distribution and spatial arrangement, thereby affecting its interaction with a receptor's binding pocket.
Studies on related amide series have demonstrated that the 3-position is often optimal for substituents. For example, in the development of mGluR5 antagonists, a 3-cyano substitution on the aryl ring was found to be important for potent activity. nih.gov This suggests that the meta position is a key interaction point. The electronic nature of the substituent is also vital. Electron-withdrawing groups, such as halogens or cyano groups, at this position often lead to higher potency compared to electron-donating groups. nih.gov This indicates that the electronic landscape of the benzamide ring plays a direct role in the strength of the binding interaction.
| Benzamide Moiety Modification | Rationale | Predicted Impact on Activity |
| Move Bromo group to 4-position | Alters electronic and steric profile | Likely decrease in activity based on SAR of related series |
| Replace Bromo with Cyano (CN) group at 3-position | Introduces a strong electron-withdrawing group | Potentially increased potency, as seen in similar scaffolds nih.gov |
| Replace Bromo with Methoxy (B1213986) (OCH3) group at 3-position | Introduces an electron-donating group | Likely decrease in activity |
| Introduce a second substituent (e.g., 4-Fluoro) | Modifies overall electronic character and potential interactions | May increase or decrease activity depending on the nature of the second group |
Strategic Substitutions on the Pyridine (B92270) Ring System
The N-(6-methylpyridin-2-yl) portion of the molecule is equally important for its biological function, providing a key hydrogen bond acceptor (the pyridine nitrogen) and specific steric features that influence binding.
The methyl group at the 6-position of the pyridine ring is a defining feature of the parent compound. In SAR studies of mGluR5 antagonists, this 6-methyl group was generally retained, suggesting its importance for activity. nih.gov Altering the size or nature of this alkyl group can have significant consequences for binding affinity.
Replacing the methyl group with a larger alkyl group (e.g., ethyl) could introduce steric hindrance, potentially clashing with amino acid residues in the binding pocket and reducing affinity. Conversely, removing the methyl group entirely would create a void and could weaken hydrophobic interactions that may be crucial for stable binding. The impact of such modifications is highly dependent on the specific topology of the receptor's binding site.
The point of attachment to the pyridine ring is fundamental to the molecule's geometry. In the parent compound, the benzamide group is attached to the 2-position of the pyridine ring. Moving this attachment to the 3- or 4-position would create constitutional isomers with vastly different three-dimensional shapes.
For instance, an N-(6-methylpyridin-3-yl)benzamide isomer would orient the benzamide group at a different angle relative to the pyridine nitrogen and the methyl group. This would significantly alter the spatial relationship between the key interacting moieties of the molecule and the complementary residues of a target receptor. It is highly probable that such isomeric shifts would lead to a substantial loss of activity if the specific geometry of the 2-substituted pyridine is optimal for binding. A related compound, 3-bromo-N-(3-methylpyridin-2-yl)benzamide, highlights the exploration of positional isomerism of the methyl group on the pyridine ring. nih.gov
Design and Synthesis of Chemically Related Analogs
The design and synthesis of analogs of 3-bromo-N-(6-methylpyridin-2-yl)benzamide are guided by the SAR insights discussed above. The primary synthetic route to this class of compounds is through an amidation reaction. mdpi.comresearchgate.net This typically involves the coupling of a substituted benzoic acid derivative (or its activated form, such as an acyl chloride) with a substituted aminopyridine.
For example, to synthesize the parent compound, 3-bromobenzoyl chloride would be reacted with 2-amino-6-methylpyridine (B158447). To create analogs with modifications on the benzamide ring, one would start with differently substituted benzoic acids (e.g., 3-chlorobenzoic acid, 3-cyanobenzoic acid). Similarly, to generate analogs with changes to the pyridine ring, different aminopyridines would be employed (e.g., 2-amino-4-methylpyridine, 2-aminopyridine).
More advanced synthetic strategies can be used to create a wider diversity of analogs. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to construct the core structure or to introduce further diversity at later stages of the synthesis. nih.gov The synthesis of a series of N-(pyridin-2-yl) benzamide analogs has been reported using various catalytic methods, highlighting the accessibility of this chemical space for further exploration. mdpi.comresearchgate.net
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For N-aryl benzamides, the relative orientation of the two aromatic rings, governed by the torsion angles around the amide bond, is a key determinant of biological activity. mdpi.com The presence of substituents, such as the methyl group on the pyridine ring in this compound, can significantly influence the preferred conformation. mdpi.com
N-methylation, for example, can have profound effects on peptide conformation by introducing the possibility of cis and trans amide isomers, which can alter the molecule's ability to adopt a bioactive conformation. mdpi.com While not directly applicable to the secondary amide in the title compound, this illustrates the sensitivity of molecular conformation to substitution. The planarity or non-planarity of the benzamide core can affect its ability to fit into a receptor's binding pocket and form essential interactions like hydrogen bonds and π-π stacking. Computational studies are often employed to predict the low-energy conformers of a molecule and to understand how these conformers might interact with a target protein. Such analyses can guide the design of new derivatives with improved activity by favoring the bioactive conformation.
Investigation of Molecular Mechanisms and Biological Target Engagement
Interaction with Specific Receptor Systems
Research has focused on the compound's activity within the central nervous system, specifically its effects on the metabotropic glutamate (B1630785) receptor subtype 5. This receptor is implicated in a variety of neurological processes and is a target for therapeutic development.
3-bromo-N-(6-methylpyridin-2-yl)benzamide is characterized as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov Unlike orthosteric ligands that bind directly to the receptor's active site where the endogenous ligand (glutamate) binds, allosteric modulators bind to a separate, distinct site on the receptor. As a NAM, the compound does not compete with glutamate but rather reduces the receptor's response to it. nih.gov
The development of aryl benzamide (B126) derivatives, a class to which this compound belongs, was part of an effort to create novel and structurally diverse mGluR5 antagonists. nih.gov These compounds are considered promising candidates for addressing various central nervous system disorders where mGluR5 over-activity is a factor, such as anxiety and depression. nih.gov The amide linkage in this series of molecules was a strategic replacement for the alkyne bond found in earlier mGluR5 antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine), resulting in compounds with notable modulatory activity. nih.gov
The allosteric binding site for mGluR5 NAMs, including aryl benzamide derivatives, is located within the seven-transmembrane (7TM) domain of the receptor. This site is distinct from the extracellular "Venus flytrap" domain where glutamate binds. The binding pocket is a largely enclosed space formed by residues from several transmembrane helices, primarily TM2, TM3, TM5, TM6, and TM7.
In silico modeling and structural studies have revealed that the binding cavity can be conceptualized as having two main sub-pockets. The interaction between the ligand and the receptor is stabilized by a combination of forces. Key interactions include:
Hydrophobic Interactions: With residues such as Pro655, Ile625, and Trp945.
Hydrogen Bonds: Formed with residues like Tyr659 and Ser658.
π–π Stacking: A significant interaction often occurs between an aromatic ring of the ligand and the indole (B1671886) ring of the Trp945 residue.
The specific conformation and binding mode of aryl benzamide derivatives within this pocket are crucial for their negative allosteric modulatory effect.
| Key Residues in mGluR5 Allosteric Binding Pocket | Interaction Type |
| Pro655 | Hydrophobic |
| Tyr659 | Hydrogen Bond |
| Ile625 | Hydrophobic |
| Ser658 | Hydrogen Bond |
| Trp945 | π–π Stacking, Hydrophobic |
| Ser809 | General Pocket Lining |
| Ala970 | Hydrophobic |
Enzyme Inhibition and Modulatory Effects
While the primary characterization of this compound is as a receptor modulator, the broader class of N-pyridin-2-yl benzamide analogues has been explored for other biological activities.
Based on the available scientific literature, there is no significant evidence to suggest that this compound is a potent inhibitor of key enzymatic pathways. Research has predominantly focused on its effects at the mGluR5 receptor. However, other structurally related N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of the enzyme glucokinase, which plays a role in glucose metabolism. nih.govresearchgate.netresearchgate.net This indicates that the benzamide scaffold can interact with enzymes, although this specific compound has not been identified as an inhibitor in this context.
A mechanistic understanding of the inhibitory potency of this compound on enzymatic targets is not well-established in the literature. Its mechanism of action is understood almost exclusively in the context of its allosteric modulation of mGluR5, where its potency is determined by its binding affinity for the 7TM allosteric site and its ability to induce a conformational change that reduces receptor signaling.
Role as a Chemical Probe in Biological Systems
A chemical probe is a selective small-molecule modulator used as a tool to study the function of a specific protein target in biological systems. Given its activity as an mGluR5 NAM, this compound has the potential to be utilized as a chemical probe.
The potent and selective nature of first-generation mGluR5 antagonists, such as MPEP, established them as critically important tools for researchers to investigate the physiological and pathological roles of the mGluR5 receptor. nih.gov By selectively blocking the function of this receptor, such compounds allow for the elucidation of its involvement in neuronal signaling, synaptic plasticity, and various CNS disorders. nih.gov A well-characterized and highly selective mGluR5 NAM like this compound can be used in cell-based assays and preclinical models to explore the downstream consequences of mGluR5 inhibition, thereby helping to validate it as a therapeutic target.
Elucidation of Structure-Mechanism Relationships
The biological activity of this compound and its analogs is intricately linked to their ability to bind to the mGluR5 allosteric site, which is distinct from the binding site of the endogenous ligand, glutamate. This interaction does not prevent glutamate from binding but rather modulates the receptor's response to it. The structure-activity relationship (SAR) studies of a series of N-(6-methylpyridin-2-yl)benzamides have provided critical insights into the molecular features that govern this interaction.
Research has focused on understanding how modifications to both the benzamide and the pyridine (B92270) portions of the molecule impact its binding affinity and functional potency at the mGluR5 receptor. The binding affinity is often quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. The functional potency, measured by the half-maximal inhibitory concentration (IC50), indicates the concentration needed to inhibit the receptor's function by 50%.
Detailed investigations into a series of analogs have illuminated the importance of the substitution pattern on the benzoyl ring. The position and nature of the substituent significantly influence the compound's ability to fit within the allosteric binding pocket of the mGluR5 receptor.
For instance, the presence and position of the bromine atom in this compound are critical. The substitution at the 3-position of the benzoyl ring appears to be a key determinant of its activity. To understand the significance of this substitution, researchers have synthesized and tested a variety of analogs with different groups at various positions on the benzoyl ring.
The following data from a pivotal study on N-(6-methylpyridin-2-yl)-substituted aryl amides showcases the impact of these structural modifications on mGluR5 binding and function.
| Compound | R1 | R2 | R3 | mGluR5 Ki (nM) | mGluR5 IC50 (nM) |
|---|---|---|---|---|---|
| Unsubstituted | H | H | H | 1800 ± 200 | 3200 ± 300 |
| 2-chloro | Cl | H | H | 1500 ± 200 | 1600 ± 100 |
| 3-chloro | H | Cl | H | 430 ± 30 | 400 ± 30 |
| 4-chloro | H | H | Cl | 1000 ± 100 | 1000 ± 100 |
| 2-bromo | Br | H | H | 2000 ± 200 | 1900 ± 100 |
| 3-bromo | H | Br | H | 360 ± 30 | 320 ± 20 |
| 4-bromo | H | H | Br | 1200 ± 100 | 1100 ± 100 |
| 3-methoxy | H | OCH3 | H | 1300 ± 100 | 1200 ± 100 |
| 3-cyano | H | CN | H | 110 ± 10 | 110 ± 10 |
The data clearly demonstrates that substitution at the 3-position of the benzoyl ring generally leads to higher affinity and potency compared to substitutions at the 2- or 4-positions. For example, 3-chloro and 3-bromo analogs exhibit significantly lower Ki and IC50 values than their 2- and 4-substituted counterparts. This suggests that the 3-position of the benzoyl ring is situated in a region of the mGluR5 allosteric binding site where an appropriate substituent can make favorable interactions.
The nature of the substituent at the 3-position is also crucial. While both chloro and bromo substitutions at this position enhance activity compared to the unsubstituted compound, a cyano (CN) group at the 3-position results in even greater potency. This indicates that electronic and steric properties of the substituent play a vital role in the binding interaction. The electron-withdrawing nature of the cyano group and its linear geometry may allow for optimal interactions within the binding pocket.
In contrast, a methoxy (B1213986) group at the 3-position, which is electron-donating and has a different spatial arrangement, results in a significant decrease in activity. This further underscores the specific requirements of the mGluR5 allosteric site for achieving high-affinity binding.
Future Research Directions and Emerging Applications
Development of Advanced Methodologies for Compound Optimization
Future efforts in the study of 3-bromo-N-(6-methylpyridin-2-yl)benzamide will likely focus on the development and application of advanced methodologies for its optimization. The goal is to enhance its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the molecule's structure affect its function. For the broader class of bromo-N-pyridinyl-benzamides, SAR studies have indicated that the nature and position of substituents on both the benzoyl and pyridine (B92270) rings are critical determinants of their biological profiles.
For instance, in related benzamide (B126) derivatives, the presence and position of a halogen, such as bromine, has been shown to significantly influence antimicrobial activity. The methyl group on the pyridine ring of this compound is another key site for modification to explore its impact on efficacy and selectivity. Advanced synthetic techniques, including combinatorial chemistry and parallel synthesis, will be instrumental in rapidly generating a diverse library of analogs for comprehensive SAR studies.
Table 1: Potential Sites for Modification on this compound and Their Potential Effects
| Molecular Scaffold | Position of Modification | Type of Modification | Potential Effect on Activity |
| Benzoyl Ring | 3-position (Bromo) | Substitution with other halogens (Cl, F, I) | Altered lipophilicity and binding interactions |
| Benzoyl Ring | Other positions (2, 4, 5, 6) | Introduction of various functional groups | Modified electronic properties and target engagement |
| Pyridine Ring | 6-position (Methyl) | Variation of alkyl chain length or introduction of cyclic groups | Enhanced metabolic stability and cell permeability |
| Pyridine Ring | Other positions (3, 4, 5) | Introduction of electron-donating or withdrawing groups | Modulated pKa and target binding affinity |
| Amide Linker | - | Isosteric replacement (e.g., with thioamide, reverse amide) | Improved bioavailability and resistance to hydrolysis |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds. These computational tools can analyze vast datasets to identify patterns and predict the biological activities of new molecules, thereby accelerating the drug discovery pipeline. For this compound, AI and ML algorithms can be employed to build predictive models for its activity against various biological targets.
By training these models on existing data from similar compounds, researchers can virtually screen large libraries of potential derivatives to identify candidates with the highest probability of success. This in silico approach can significantly reduce the time and resources required for experimental screening. Furthermore, generative AI models can design entirely new molecules with optimized properties based on the core scaffold of this compound.
Exploration of Novel Target Classes Based on Mechanistic Insights
While some bromo-N-pyridinyl-benzamide derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the full spectrum of their biological targets remains to be elucidated. Future research will likely focus on identifying and validating novel target classes for this compound.
Mechanistic studies, including target-based screening and chemoproteomics, will be crucial in uncovering the specific proteins and pathways with which this compound interacts. For example, based on the activity of similar compounds, potential targets could include enzymes involved in bacterial cell wall synthesis, DNA replication, or essential metabolic pathways. A deeper understanding of its mechanism of action will not only open up new therapeutic avenues but also enable the rational design of more potent and selective next-generation inhibitors.
Application as a Synthetic Intermediate for Complex Molecules
Beyond its potential as a bioactive agent, the chemical structure of this compound makes it a valuable synthetic intermediate for the construction of more complex molecules. The presence of a reactive bromine atom on the benzoyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
This reactivity enables the elaboration of the benzoyl ring with a wide range of substituents, leading to the synthesis of diverse molecular architectures. The amide functionality can also serve as a handle for further chemical transformations. The strategic use of this compound as a building block could facilitate the synthesis of novel materials, molecular probes, and complex drug candidates.
Table 2: Potential Cross-Coupling Reactions Utilizing the Bromo-Substituent
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond Formation | Potential Application |
| Suzuki Coupling | Boronic acids/esters | Palladium catalyst | Carbon-Carbon | Synthesis of biaryl compounds |
| Heck Coupling | Alkenes | Palladium catalyst | Carbon-Carbon | Formation of substituted alkenes |
| Buchwald-Hartwig Amination | Amines | Palladium catalyst | Carbon-Nitrogen | Synthesis of complex amines |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalyst | Carbon-Carbon | Formation of aryl alkynes |
| Stille Coupling | Organostannanes | Palladium catalyst | Carbon-Carbon | Synthesis of complex organic molecules |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-N-(6-methylpyridin-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via amide coupling between 3-bromobenzoic acid and 6-methylpyridin-2-amine. Key steps include:
- Activation of the carboxylic acid (e.g., using HATU or EDCl/HOBt) .
- Coupling in anhydrous solvents (e.g., DMF or THF) under inert atmosphere.
- Purification via column chromatography (e.g., chloroform/methanol gradients) .
- Optimization : Reaction yield and purity can be improved by:
- Adjusting stoichiometry (e.g., 1.2:1 amine-to-acid ratio).
- Monitoring reaction progress with TLC or HPLC.
- Using Pd-catalyzed cross-coupling for halogenated derivatives (if functionalized further) .
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Techniques :
| Method | Purpose | Example Data | Reference |
|---|---|---|---|
| H/C NMR | Confirm structure and purity | δ 8.15–8.13 (m, 1H, aromatic) | |
| GC-MS/EI-MS | Molecular ion validation | m/z 310 (M) | |
| IR | Functional group analysis | 1686 cm (amide C=O) |
- Best Practices : Ensure solvent-free samples for NMR and calibrate instruments with standards.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Stability studies involve:
- Incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.
- Monitoring degradation via HPLC-UV .
- Key Findings : Limited data exists, but similar benzamides show:
- Hydrolysis susceptibility at high pH (>10) .
- Thermal stability up to 100°C in solid state .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity of this compound?
- SAR Approach : Compare analogs (e.g., 3-fluoro or 3-chloro derivatives) via:
- In vitro assays : Measure IC against target enzymes (e.g., kinases) .
- Computational docking : Analyze binding affinity using AutoDock/Vina .
- Example : Bromine’s electronegativity enhances π-stacking in hydrophobic pockets, improving inhibition .
Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives for high-throughput screening?
- DoE Framework :
- Factors : Catalyst loading, temperature, solvent polarity.
- Response variables : Yield, purity, reaction time.
- Statistical tools : Central Composite Design (CCD) or Plackett-Burman .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methods :
- DFT calculations : Assess C-Br bond dissociation energy (BDE) for Suzuki-Miyaura coupling .
- Reaction pathway mapping : Use Gaussian09 to model transition states .
- Outcome : Bromine’s BDE (~65 kcal/mol) suggests compatibility with Pd(PPh) catalysts .
Q. How to resolve contradictions in reported biological activity data for halogenated benzamides?
- Case Analysis : Conflicting IC values may arise from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine).
- Solubility issues : Use DMSO concentrations <1% and confirm compound integrity via LC-MS .
- Meta-Analysis : Pool data from PubChem and peer-reviewed studies to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
